molecular formula C27H33F3O6S B13154156 Fluticasoneacetate

Fluticasoneacetate

Cat. No.: B13154156
M. Wt: 542.6 g/mol
InChI Key: IWSDHIGOCZMMRF-OOSGJXQGSA-N
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Description

Fluticasone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The compound is available in various forms, such as inhalers, nasal sprays, and topical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .

Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various metabolites with altered glucocorticoid activity, which are typically less potent than the parent compound.

Scientific Research Applications

Fluticasone acetate has a wide range of scientific research applications:

Mechanism of Action

Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .

Comparison with Similar Compounds

  • Fluticasone propionate
  • Fluticasone furoate
  • Dexamethasone
  • Beclomethasone

Comparison: Fluticasone acetate is unique due to its specific fluorination pattern, which enhances its glucocorticoid activity and reduces its systemic absorption, minimizing side effects. Compared to fluticasone propionate and fluticasone furoate, fluticasone acetate has a slightly different pharmacokinetic profile, offering distinct advantages in certain clinical scenarios .

Properties

Molecular Formula

C27H33F3O6S

Molecular Weight

542.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1

InChI Key

IWSDHIGOCZMMRF-OOSGJXQGSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF

Origin of Product

United States

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